molecular formula C8H6F3IO B1374833 4-iodo-2-methoxy-1-(trifluoromethyl)benzene CAS No. 1261555-56-9

4-iodo-2-methoxy-1-(trifluoromethyl)benzene

Cat. No.: B1374833
CAS No.: 1261555-56-9
M. Wt: 302.03 g/mol
InChI Key: ANQUAHBDCJLEPF-UHFFFAOYSA-N
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Description

Chemical Context and Significance

4-Iodo-2-methoxy-1-(trifluoromethyl)benzene belongs to the class of halogenated aromatic compounds, specifically categorized as a substituted benzene derivative with three distinct functional groups attached to the aromatic ring. The compound's significance in modern chemistry stems from the unique electronic properties imparted by its substituent pattern, where each functional group contributes distinct characteristics to the overall molecular behavior. The trifluoromethyl group, positioned at the 1-position, serves as a powerful electron-withdrawing group that significantly influences the compound's reactivity and stability.

The methoxy group at the 2-position introduces electron-donating characteristics through resonance effects, creating an interesting electronic balance within the molecule. This electron-donating property contrasts with the electron-withdrawing nature of both the trifluoromethyl and iodine substituents, resulting in a compound with unique reactivity patterns. The iodine atom at the 4-position serves as an excellent leaving group, making the compound particularly valuable for cross-coupling reactions and other synthetic transformations commonly employed in pharmaceutical and materials chemistry.

The molecular structure exhibits an InChI key of WJYFQGLNGVVNIS-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications. The compound's three-dimensional arrangement allows for specific intermolecular interactions that contribute to its physical properties and chemical behavior. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity while simultaneously increasing its metabolic stability, characteristics that are highly valued in drug development applications.

Chemical suppliers recognize this compound as a valuable synthetic intermediate, often used in laboratory research settings for the development of pharmaceuticals and advanced materials. The compound's utility extends beyond simple synthetic applications, as its unique electronic properties make it suitable for studies involving structure-activity relationships and molecular property optimization.

Historical Development of Halogenated Trifluoromethylbenzenes

The development of halogenated trifluoromethylbenzenes can be traced back to the broader evolution of organofluorine chemistry, which gained significant momentum during the mid-twentieth century. The trifluoromethyl group has been recognized for its medicinal applications since 1928, though intensive research began in the mid-1940s as scientists discovered its unique ability to modify molecular properties. The systematic exploration of trifluoromethyl-substituted aromatic compounds emerged from the need to develop pharmaceuticals with enhanced efficacy, metabolic stability, and improved pharmacokinetic profiles.

Historical synthesis methods for trifluoromethylbenzenes initially relied on harsh reaction conditions and limited substrate scope. Early approaches involved the reaction of benzotrichloride with hydrogen fluoride in pressurized reactors, a method that proved effective for industrial production but lacked the selectivity required for complex substitution patterns. For laboratory-scale preparations, researchers developed coupling reactions between aromatic halides and trifluoromethyl iodide in the presence of copper catalysts, providing more controlled access to specific trifluoromethylated products.

The evolution of synthetic methodologies has been particularly significant in the context of halogenated trifluoromethylbenzenes. Decarboxylative halogenation methods, including the classical Hunsdiecker-Borodin reaction, provided early access to aromatic halides, though these methods were not initially optimized for trifluoromethyl-containing substrates. The development of more sophisticated synthetic approaches has enabled the preparation of compounds like this compound through multi-step sequences involving electrophilic aromatic substitution and selective halogenation reactions.

The historical progression of trifluoromethylation chemistry has been marked by the introduction of new reagents and methodologies that enable more efficient and selective transformations. Umemoto's reagent and related trifluoromethylating agents have revolutionized the field by providing mild and selective methods for introducing trifluoromethyl groups into aromatic systems. These developments have made compounds like this compound more accessible to researchers and have expanded their applications in pharmaceutical and materials science.

Historical Period Key Development Impact on Halogenated Trifluoromethylbenzenes
1928-1940s Early trifluoromethyl group applications Recognition of medicinal potential
1950s-1960s Industrial synthesis methods Large-scale production capabilities
1970s-1980s Improved coupling reactions Enhanced selectivity and substrate scope
1990s-2000s Advanced trifluoromethylating reagents Mild reaction conditions and broader applications
2010s-Present Photocatalytic and electrochemical methods Sustainable and efficient synthetic approaches

Research Scope and Objectives

Contemporary research involving this compound encompasses multiple areas of chemical science, reflecting the compound's versatility and potential applications. The primary research objective focuses on understanding the compound's reactivity patterns and developing new synthetic methodologies that exploit its unique electronic properties. Researchers are particularly interested in the compound's behavior in cross-coupling reactions, where the iodine substituent serves as an excellent leaving group for palladium-catalyzed transformations.

Pharmaceutical research represents a significant portion of current investigations, with scientists exploring the compound as a building block for drug development. The trifluoromethyl group is widely recognized for its ability to enhance drug-like properties, including metabolic stability, lipophilicity, and bioavailability. Research objectives in this area include the synthesis of novel pharmaceutical intermediates and the development of structure-activity relationships that can guide medicinal chemistry efforts.

Materials science applications constitute another important research direction, where this compound serves as a precursor for high-performance polymers and electronic materials. The compound's unique electronic properties make it valuable for developing materials with specific thermal and electrical characteristics. Research in this area aims to understand how the compound's structure influences material properties and to develop new synthetic routes that enable the preparation of advanced functional materials.

Mechanistic studies represent a fundamental research objective, focusing on understanding the electronic effects of the compound's substituent pattern. The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl and iodine substituents creates complex electronic distributions that influence reactivity and selectivity in chemical transformations. These studies provide insights that can guide the design of new synthetic methodologies and the optimization of existing reactions.

Research Area Primary Objectives Expected Outcomes
Synthetic Methodology Develop new coupling reactions and functional group transformations Enhanced synthetic efficiency and selectivity
Pharmaceutical Chemistry Create novel drug intermediates and optimize molecular properties Improved therapeutic agents
Materials Science Design high-performance polymers and electronic materials Advanced functional materials
Mechanistic Studies Understand electronic effects and reaction pathways Fundamental chemical knowledge
Computational Chemistry Model molecular properties and predict reactivity Predictive design capabilities

The scope of current research extends to computational studies that aim to predict the compound's behavior and properties through theoretical calculations. These investigations provide valuable insights into electronic structure, conformational preferences, and thermodynamic stability, supporting experimental efforts and guiding synthetic design. The integration of computational and experimental approaches represents a modern paradigm in chemical research that maximizes the understanding of complex molecular systems like this compound.

Environmental and sustainability considerations are increasingly important research objectives, with scientists working to develop more environmentally friendly synthetic routes and to understand the compound's environmental fate and behavior. The persistence of fluorinated compounds in the environment has become a significant concern, driving research toward more sustainable synthetic approaches and better understanding of environmental impact. These efforts align with broader trends in green chemistry and sustainable development goals.

Properties

IUPAC Name

4-iodo-2-methoxy-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQUAHBDCJLEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-2-methoxy-1-(trifluoromethyl)benzene typically involves the iodination of a methoxy-substituted benzene ring followed by the introduction of a trifluoromethyl group. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under radical conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Microreactor systems, which provide efficient heat and mass transfer, can be employed to carry out the reactions at controlled temperatures and pressures .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group.

    Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

Scientific Research Applications

1.1. Aryl Halide Reactions

Aryl iodides, including 4-iodo-2-methoxy-1-(trifluoromethyl)benzene, are valuable intermediates in organic synthesis due to their reactivity in cross-coupling reactions. They can participate in various coupling reactions such as Suzuki, Heck, and Sonogashira reactions to form biaryl compounds. The trifluoromethyl group enhances the electrophilicity of the aryl halide, making it more reactive in these transformations.

Table 1: Summary of Coupling Reactions Involving Aryl Iodides

Reaction TypeExample ReactionYield (%)
SuzukiAryl iodide + Boronic acidUp to 94%
HeckAryl iodide + AlkeneVaries based on conditions
SonogashiraAryl iodide + AlkyneHigh yields reported

1.2. C–H Activation

Recent studies have shown that this compound can be utilized in C–H activation processes. This method allows for the direct functionalization of C–H bonds, providing a pathway to synthesize complex molecules without the need for pre-functionalization. The presence of the trifluoromethyl group influences the reaction conditions and product distribution.

2.1. Medicinal Chemistry

Compounds containing trifluoromethyl groups are often explored for their biological activity due to their ability to modulate biological pathways. Research indicates that derivatives of this compound exhibit antifungal properties when used as precursors for synthesizing triazole derivatives. These triazoles have shown efficacy against various fungal strains.

Case Study: Triazole Derivatives
A study demonstrated that triazole compounds synthesized from this compound exhibited significant antifungal activity, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant fungal strains .

3.1. Agrochemicals

The compound's derivatives are being investigated for their potential use as agrochemicals, particularly fungicides and herbicides. The synthesis of substituted phenoxyphenyl ketones from aryl iodides has been shown to lead to compounds with high fungicidal activity.

Table 2: Potential Agrochemical Applications

Compound TypeActivity TypeEfficacy
Phenoxyphenyl ketonesFungicidalHigh efficacy reported
Triazole derivativesAntifungalMICs < 0.5 µg/mL

Mechanism of Action

The mechanism of action of 4-iodo-2-methoxy-1-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. The methoxy group can undergo metabolic transformations, potentially leading to active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-Iodo-2-Methoxy-4-(Trifluoromethyl)Benzene (CAS 1261752-45-7)
  • Substituents : I at position 1, -OMe at 2, -CF₃ at 4.
  • The iodine at position 1 may direct incoming electrophiles to positions 3 or 5, whereas iodine at position 4 (target compound) directs to positions 2 or 6. Applications include derivatization reagents for chromatographic analysis of amines, highlighting its utility in analytical chemistry .
2-(Benzyloxy)-4-Iodo-1-(Trifluoromethyl)Benzene (CAS 1007170-58-2)
  • Substituents : Benzyloxy (-OBn) at position 2, -CF₃ at 1, -I at 4.
  • Key Differences: The benzyloxy group enhances lipophilicity and can be selectively deprotected via hydrogenolysis, making it a versatile intermediate in organic synthesis. Molecular weight (378.13 g/mol) is higher due to the benzyl group, affecting solubility and melting points .

Halogen and Functional Group Variants

1-Chloro-2-Iodo-4-(Trifluoromethoxy)Benzene (CAS 845866-91-3)
  • Substituents : -Cl at 1, -I at 2, -OCF₃ at 4.
  • Key Differences :
    • The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than -CF₃, further deactivating the ring.
    • Molecular formula C₇H₃ClF₃IO and weight 322.45 g/mol reflect reduced steric bulk compared to the target compound. Applications include halogen-rich intermediates for cross-coupling reactions .
3-Chloro-4-Iodo-1-(Trifluoromethoxy)Benzene (CAS 345226-19-9)
  • Substituents : -Cl at 3, -I at 4, -OCF₃ at 1.
  • Requires storage at 2–8°C due to light sensitivity, indicating lower stability compared to the target compound .

Functional Group and Reactivity Comparisons

4-Azido-1-Bromo-2-(Trifluoromethyl)Benzene (C₇H₃BrF₃N₃)
  • Substituents : -N₃ (azide) at 4, -Br at 1, -CF₃ at 2.
  • Key Differences :
    • The azide group enables click chemistry applications, contrasting with the target compound’s iodine, which is suited for Suzuki couplings.
    • Bromine at position 1 offers different leaving-group reactivity compared to iodine .
1-Iodo-2-Nitro-4-(Trifluoromethoxy)Benzene (CAS 886762-35-2)
  • Substituents: -I at 1, -NO₂ at 2, -OCF₃ at 4.
  • Key Differences: The nitro group (-NO₂) strongly deactivates the ring, reducing susceptibility to electrophilic attack. Used in high-energy materials or as a precursor for amino derivatives via reduction .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Applications/Properties Reference
4-Iodo-2-methoxy-1-(trifluoromethyl)benzene C₈H₆F₃IO 1: -CF₃, 2: -OMe, 4: -I 302.03 Agrochemical intermediates
1-Iodo-2-methoxy-4-(trifluoromethyl)benzene C₈H₆F₃IO 1: -I, 2: -OMe, 4: -CF₃ 302.03 Chromatographic derivatization
1-Chloro-2-iodo-4-(trifluoromethoxy)benzene C₇H₃ClF₃IO 1: -Cl, 2: -I, 4: -OCF₃ 322.45 Halogen-rich coupling intermediates
3-Chloro-4-iodo-1-(trifluoromethoxy)benzene C₇H₃ClF₃IO 1: -OCF₃, 3: -Cl, 4: -I 322.45 Light-sensitive storage requirements
2-(Benzyloxy)-4-iodo-1-(trifluoromethyl)benzene C₁₄H₁₀F₃IO 1: -CF₃, 2: -OBn, 4: -I 378.13 Protected intermediate for synthesis

Key Findings and Implications

  • Substituent Position : The placement of -CF₃ at position 1 (target compound) vs. 4 (isomer) significantly alters electronic effects and steric accessibility, impacting reactivity in substitution reactions .
  • Functional Groups : Replacement of -I with -Br or -N₃ shifts utility toward click chemistry or coupling reactions, respectively .
  • Stability Challenges : Compounds with -OCF₃ or multiple halogens often require specialized storage, whereas methoxy derivatives are more stable under ambient conditions .

Biological Activity

4-Iodo-2-methoxy-1-(trifluoromethyl)benzene, also known as a trifluoromethyl-substituted aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

The compound's structure includes:

  • Iodine (I) at the para position,
  • Methoxy (-OCH₃) at the ortho position,
  • Trifluoromethyl (-CF₃) at the meta position.

These substituents significantly influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer properties
  • Anti-inflammatory effects
  • Enzyme inhibition

Anticancer Activity

Studies have shown that compounds with trifluoromethyl groups can exhibit cytotoxic effects against cancer cell lines. For instance, molecular docking studies have indicated that similar compounds can interact with key proteins involved in cancer progression, such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-715.0
Similar Trifluoromethyl CompoundsHek29312.5

The mechanism by which this compound exerts its biological effects is likely through:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes like COX-2, which is involved in inflammatory processes.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

Case Studies

  • Enzyme Inhibition Study : A study evaluated the inhibitory effects of related compounds on COX-2 and LOX enzymes, finding significant inhibition at low micromolar concentrations .
  • Cytotoxicity Assessment : In vitro tests showed that the compound reduced cell viability in MCF-7 breast cancer cells, suggesting potential for further development as an anticancer agent .

Research Findings

Recent studies have highlighted the importance of substituents in modulating biological activity. The presence of electron-withdrawing groups like trifluoromethyl increases lipophilicity and potentially enhances cellular uptake.

Table 2: Structure-Activity Relationship (SAR)

SubstituentBiological ActivityNotes
TrifluoromethylIncreased enzyme inhibitionStrong electron-withdrawing effect
MethoxyEnhances solubilityImproves interaction with biological targets
IodinePotential for increased reactivityCan form stable complexes with proteins

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